Regioisomeric Differentiation from Sulfamethoxazole N4-Hydroxylamine: Same Formula, Divergent Toxophoric Potential
CAS 96109-00-1 is a constitutional isomer of sulfamethoxazole hydroxylamine (SMX-HA, CAS 114438-33-4); both share molecular formula C10H11N3O4S and exact mass 269.0470 Da, but differ in the position of the hydroxyl group. In CAS 96109-00-1, the OH is located at the isoxazole C5 position (as the enol tautomer of the 5-oxo form), whereas in SMX-HA the OH resides on the aniline N4 nitrogen, forming a reactive hydroxylamine [1]. This positional difference produces distinct computed LogP values (2.39 vs. 2.81) and PSA values (126.57 vs. 112.84 Ų) despite identical molecular weight . Critically, SMX-HA is the established mediator of idiosyncratic sulfonamide hypersensitivity through further oxidation to the nitroso metabolite and subsequent protein adduct formation, a pathway that is structurally inaccessible to CAS 96109-00-1 because the hydroxyl group is on the heterocycle rather than the aniline nitrogen [2].
| Evidence Dimension | Molecular formula, hydroxylation site, computed LogP, PSA, and toxophoric liability |
|---|---|
| Target Compound Data | C10H11N3O4S; OH at isoxazole C5; LogP = 2.39; PSA = 126.57 Ų; no N-hydroxylamine motif |
| Comparator Or Baseline | SMX-HA (CAS 114438-33-4): C10H11N3O4S; OH at aniline N4; LogP = 2.81; PSA = 112.84 Ų; known reactive metabolite forming nitroso-protein adducts |
| Quantified Difference | ΔLogP = -0.42 (target less lipophilic); ΔPSA = +13.73 Ų (target more polar); identical molecular formula and exact mass |
| Conditions | Computed physicochemical properties from ChemSrc database; SMX-HA reactivity established in human liver microsome and clinical urine studies |
Why This Matters
For ADMET screening or drug metabolism studies, CAS 96109-00-1 offers a non-hydroxylamine isomer of SMX-HA that may serve as a negative control for N-hydroxylamine-mediated cytotoxicity while retaining matched physicochemical descriptors.
- [1] Cribb AE, Spielberg SP. Sulfamethoxazole is metabolized to the hydroxylamine in humans. Clin Pharmacol Ther. 1992;51(5):522-526. doi:10.1038/clpt.1992.57. (Establishes SMX-HA as in vivo metabolite and mediator of hypersensitivity.) View Source
- [2] Reilly TP, Ju C. Mechanistic perspectives on sulfonamide-induced idiosyncratic drug reactions. Curr Drug Metab. 2002;3(4):389-398. (Describes SMX-HA → nitroso-SMX pathway as mediator of hypersensitivity.) View Source
